molecular formula C8H13NO B7981462 cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one

cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one

Cat. No.: B7981462
M. Wt: 139.19 g/mol
InChI Key: ARUFORLDGOXCSV-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one is a bicyclic heterocyclic compound featuring a fused cyclopentane and piperidinone ring system. Its structure includes a ketone group at the 4-position and a cis-configuration of substituents around the ring junctions, which significantly influences its physicochemical and biological properties. The compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly for developing central nervous system (CNS) agents due to its structural resemblance to bioactive alkaloids .

The hydrochloride salt form (CAS: 120641-01-2) is commonly employed to enhance solubility and stability in pharmaceutical formulations .

Properties

IUPAC Name

(4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUFORLDGOXCSV-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)NCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one typically involves a multi-step process. One common approach is the base-controlled selective skeletal rearrangement of hexahydro-4H-indol-4-ones. This method utilizes reagents such as lithium hydroxide (LiOH) and triethylamine (Et3N) to achieve high chemoselectivity and moderate to excellent yields . The reaction conditions are carefully optimized to ensure the formation of the desired product with minimal by-products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry.

Scientific Research Applications

Medicinal Chemistry

cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one has shown potential in the development of pharmaceuticals, particularly as an antibacterial agent. Its structure allows it to interact effectively with biological targets.

Case Study: Antibacterial Activity
A study highlighted the compound's role in enhancing the effectiveness of beta-lactam antibiotics against resistant bacterial strains. By inhibiting beta-lactamase enzymes produced by bacteria, it helps restore the activity of these antibiotics, which are often rendered ineffective due to resistance mechanisms .

Compound Activity Target Bacteria Mechanism
This compoundEnhancer of beta-lactam antibioticsVarious beta-lactamase producing strainsInhibition of beta-lactamase activity

Synthesis of Novel Compounds

The compound serves as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating compounds with specific biological activities.

Example: Synthesis of Chiral Derivatives
Researchers have utilized this compound in synthesizing chiral derivatives that exhibit anti-inflammatory properties. The synthesis pathway involves the formation of various functional groups that enhance biological activity .

Material Science

In addition to its medicinal applications, this compound is explored for its potential use in developing new materials, particularly in polymer chemistry.

Application: Polymer Additive
The compound can act as a plasticizer or modifier in polymer formulations, improving flexibility and thermal stability. Its incorporation into polymer matrices has been studied to enhance mechanical properties without compromising thermal performance .

Mechanism of Action

The mechanism by which cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one exerts its effects is closely related to its molecular structure. It can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to undergo structural rearrangements also plays a role in its mechanism of action, allowing it to adapt to different binding sites and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one with two related heterocyclic compounds: 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () and pyridinone derivatives. Key differences in ring systems, substituents, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Parameter This compound 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridinone Derivatives (General)
Core Structure Cyclopenta[b]pyridinone (bicyclic) Pyridazinone (monocyclic) Pyridinone (monocyclic)
Ring Saturation Fully saturated cyclopentane ring Partially unsaturated pyridazinone ring Variable saturation
Key Functional Groups Ketone at 4-position Ketone at 3-position, 4-methylphenyl substituent Ketone at position 2 or 4
Biological Activity Potential CNS modulation (inferred) Anti-inflammatory (IC50: 11.6 μM) Antibacterial, kinase inhibition
Salt Forms Hydrochloride (common) Free base or unspecified salts Varied (e.g., HCl, sulfate)

Ring System and Physicochemical Properties

  • The fully saturated cyclopentane ring increases lipophilicity, which may improve blood-brain barrier penetration compared to monocyclic analogs .
  • 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one: The monocyclic pyridazinone core with a 4-methylphenyl group introduces planarity and electron-withdrawing effects, favoring interactions with inflammatory mediators like cyclooxygenase (COX) enzymes .

Pharmacological Potential

  • Structural differences suggest divergent mechanisms; the bicyclic system may target neurological pathways instead.
  • Salt Forms and Bioavailability: The hydrochloride salt of this compound enhances aqueous solubility, a critical factor for CNS drug delivery . In contrast, pyridazinone derivatives often require functionalization (e.g., sulfonation) to improve pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one, and how is its structure confirmed?

  • Methodological Answer : The synthesis typically involves cyclization reactions of pyridinone precursors with cyclopentane derivatives. For example, brominated analogs (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one) are synthesized via halogenation of the pyridinone core followed by cyclopentane ring closure . Structural confirmation employs:

  • NMR Spectroscopy : Assigning cis stereochemistry via coupling constants and NOE interactions.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 212.04 for brominated analogs) .
  • X-ray Crystallography : Using SHELX software for refinement to resolve bond lengths and angles .

Q. How is the stereochemistry of cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. The SHELX suite refines diffraction data to determine the cis configuration of the fused cyclopentane-pyridinone system. For instance, analogous compounds like (4aS,7S,7aR)-4,7-dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one have been resolved using this method .

Q. What in vitro assays are used to screen for biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Collagenase inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric substrates) .
  • Receptor Binding : Radioligand displacement studies for GPCRs or allosteric modulators (e.g., metabotropic glutamate receptors) .
  • Physicochemical Profiling : LogP measurements (e.g., 1.97 for brominated analogs) to predict bioavailability .

Advanced Research Questions

Q. How can contradictions between computational docking and experimental IC₅₀ values for collagenase inhibition be resolved?

  • Methodological Answer : Discrepancies arise from static docking models vs. dynamic binding. Solutions include:

  • Molecular Dynamics Simulations : To assess binding stability over time (e.g., dipeptide analogs show weaker inhibition despite favorable docking scores due to conformational flexibility) .
  • Mutagenesis Studies : Identifying key residues in collagenase’s active site via alanine scanning.
  • Isothermal Titration Calorimetry (ITC) : Measuring binding thermodynamics to validate docking predictions .

Q. What strategies improve metabolic stability of cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one derivatives?

  • Methodological Answer :

  • Structural Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism (e.g., as seen in fluridone derivatives) .
  • In Vitro Microsomal Assays : Using liver microsomes to identify metabolic hotspots (e.g., hydroxylation sites).
  • Prodrug Design : Masking labile groups (e.g., hydroxymethyl) via esterification, as demonstrated for 2-(hydroxymethyl)pyridin-4(1H)-one .

Q. How do substituents on the pyridinone ring affect physicochemical properties?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., bromine increases hydrophobicity: LogP 1.97 vs. 1.3 for hydroxymethyl analogs) .
  • HPLC-MS LogD Profiling : Measuring partition coefficients at physiological pH.
  • Solubility Studies : Using shake-flask methods for thermodynamic solubility (e.g., trifluoromethyl groups reduce aqueous solubility) .

Data Contradiction Analysis

Q. Why do peptide derivatives of this compound show lower collagenase inhibition (higher IC₅₀) than the parent amino acid?

  • Analysis : Despite favorable docking scores, dipeptides (e.g., alanyl derivatives) exhibit reduced activity due to:

  • Steric Hindrance : Bulky peptide chains limit access to collagenase’s active site .
  • Reduced Membrane Permeability : Peptides have higher molecular weight and polarity, lowering cellular uptake .
    • Validation : Compare IC₅₀ values of (S)-β-[4-allyl-3-(pyridin-4'-yl)-5-thioxo-1,2,4-triazol-1-yl]-α-alanine (IC₅₀ = 2.1 mM) vs. its peptide analogs (>2.1 mM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.